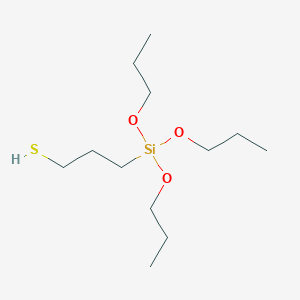

3-(Tripropoxysilyl)propane-1-thiol

説明

特性

CAS番号 |

58495-77-5 |

|---|---|

分子式 |

C12H28O3SSi |

分子量 |

280.50 g/mol |

IUPAC名 |

3-tripropoxysilylpropane-1-thiol |

InChI |

InChI=1S/C12H28O3SSi/c1-4-8-13-17(12-7-11-16,14-9-5-2)15-10-6-3/h16H,4-12H2,1-3H3 |

InChIキー |

DECHJJJXDGPZHY-UHFFFAOYSA-N |

正規SMILES |

CCCO[Si](CCCS)(OCCC)OCCC |

製品の起源 |

United States |

Synthetic Pathways and Methodological Advancements for 3 Tripropoxysilyl Propane 1 Thiol

Direct Synthesis Strategies for Organothiols

Direct synthesis strategies involve the formation of the thiol group in a single or a few straightforward steps from readily available precursors. These methods are often favored for their atom economy and procedural simplicity.

Electrophilic Addition of Hydrogen Sulfide to Unsaturated Propyl Silane (B1218182) Precursors

A primary industrial method for synthesizing alkanethiols is the addition of hydrogen sulfide (H₂S) across a carbon-carbon double bond. wikipedia.org For the synthesis of 3-(Tripropoxysilyl)propane-1-thiol, the precursor is Allyl(tripropoxysilyl)silane. The reaction proceeds via a free-radical mechanism, typically initiated by ultraviolet (UV) light, and results in an anti-Markovnikov addition. wikipedia.org

In this process, the hydrogen atom from H₂S adds to the more substituted carbon of the allyl group's double bond, while the sulfhydryl (-SH) group adds to the terminal, less substituted carbon. This regioselectivity is crucial for obtaining the desired propane-1-thiol structure rather than the propane-2-thiol isomer. The use of a radical initiator ensures the formation of the thermodynamically stable terminal thiol. lumenlearning.com

Reaction Scheme: CH₂=CHCH₂Si(OCH₂CH₂CH₃)₃ + H₂S --(UV light)--> HSCH₂CH₂CH₂Si(OCH₂CH₂CH₃)₃

This method is advantageous for its directness but requires specialized equipment for handling gaseous and toxic hydrogen sulfide and for photochemical initiation.

Nucleophilic Substitution Reactions with Halogenated Propyl Silanes

A widely used and versatile laboratory-scale method for preparing thiols is the nucleophilic substitution (Sₙ2) reaction between a halogenated precursor and a sulfur nucleophile. csbsju.edu For 3-(Tripropoxysilyl)propane-1-thiol, the synthesis starts with 3-Chloropropyl(tripropoxysilyl)silane.

The sulfur source is typically a hydrosulfide salt, such as sodium hydrosulfide (NaSH). Thiolate anions are excellent nucleophiles, readily displacing the halide from the primary carbon of the propyl chain. libretexts.orgmsu.edu The reaction is generally carried out in a polar solvent, such as ethanol or methanol, to facilitate the dissolution of the hydrosulfide salt.

Reaction Scheme: ClCH₂CH₂CH₂Si(OCH₂CH₂CH₃)₃ + NaSH --> HSCH₂CH₂CH₂Si(OCH₂CH₂CH₃)₃ + NaCl

To prevent the formation of the thioether byproduct (bis(3-(tripropoxysilyl)propyl)sulfide), an excess of the hydrosulfide reagent is often used. This ensures that the newly formed, highly nucleophilic thiolate does not react with another molecule of the starting halide. msu.edu

Reduction-Based Syntheses of Sulfur-Containing Organosilanes

An alternative route to organosilane thiols involves the synthesis of a more stable sulfur-containing intermediate, such as a disulfide, followed by a reduction step. This two-step approach can sometimes offer advantages in terms of handling and purification, as disulfides are generally less odorous and less prone to oxidation than thiols.

The synthesis begins by reacting 3-Chloropropyl(tripropoxysilyl)silane with a disulfide source, like sodium disulfide (Na₂S₂), to form bis(3-(tripropoxysilyl)propyl) disulfide. The subsequent step involves the cleavage of the disulfide bond using a suitable reducing agent to yield two equivalents of the desired thiol. Common reducing agents for this transformation include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or phosphines like triphenylphosphine in the presence of water. Hydrosilanes have also been noted for their ability to cleave disulfides. researchgate.net

Reaction Scheme:

2 ClCH₂CH₂CH₂Si(OCH₂CH₂CH₃)₃ + Na₂S₂ --> [Si(OCH₂CH₂CH₃)₃(CH₂)₃S]₂ + 2 NaCl

[Si(OCH₂CH₂CH₃)₃(CH₂)₃S]₂ + 2 [H] --(Reducing Agent)--> 2 HSCH₂CH₂CH₂Si(OCH₂CH₂CH₃)₃

This method provides an alternative to direct thiolation and can be useful for achieving high purity, as the disulfide intermediate can often be purified more easily than the final thiol product. chemrxiv.org

Thia-Michael Addition in the Construction of Organosilane Thiol Architectures

The Thia-Michael addition, or thiol-Michael reaction, is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. srce.hrnih.gov While often used to functionalize existing thiols, the principles of this reaction can be applied to construct the 3-(silyl)propane-1-thiol backbone.

In this context, a Michael acceptor such as Acrylonitrile or an acrylate ester can be reacted with a silyl (B83357) nucleophile. The resulting intermediate can then be further functionalized to introduce the thiol group. More directly, a thiolating agent can be added to an α,β-unsaturated silane. However, the most common application in this area is the thiol-ene reaction, a related process where a thiol adds across a double bond. When catalyzed by a base or nucleophile, the thiol-ene reaction proceeds via a Thia-Michael mechanism. nih.gov This approach is highly efficient and is considered a "click" reaction due to its high yield, selectivity, and mild reaction conditions. nih.gov

Functionalization of Silane Precursors to Introduce Thiol Groups

Instead of constructing the entire molecule in one go, the thiol group can be introduced by modifying a pre-existing functionalized silane. This approach allows for the use of a common intermediate to synthesize a variety of functional silanes.

A prominent example is the reaction of an amino-functionalized silane, such as 3-Aminopropyl(tripropoxysilyl)silane, to introduce a thiol group. This can be a multi-step process. For instance, the amine can be converted into a good leaving group, which is then substituted by a sulfur nucleophile.

Another powerful method is the radical-mediated thiol-ene reaction. mdpi.com This involves reacting a silane precursor containing a terminal alkene, like Allyl(tripropoxysilyl)silane, with a thiolating agent such as thioacetic acid (CH₃COSH). The reaction, typically initiated by a radical initiator (e.g., AIBN) or UV light, adds the thioacetate group to the terminal carbon. The resulting thioester is then hydrolyzed under acidic or basic conditions to liberate the free thiol.

Reaction Scheme:

CH₂=CHCH₂Si(OCH₂CH₂CH₃)₃ + CH₃COSH --(Initiator)--> CH₃COSCH₂CH₂CH₂Si(OCH₂CH₂CH₃)₃

CH₃COSCH₂CH₂CH₂Si(OCH₂CH₂CH₃)₃ + H₂O --(H⁺ or OH⁻)--> HSCH₂CH₂CH₂Si(OCH₂CH₂CH₃)₃ + CH₃COOH

This method is highly versatile and provides excellent control over the final structure, with high yields and tolerance for various functional groups. researchgate.net

Advanced Purification and Isolation Techniques for High-Purity 3-(Tripropoxysilyl)propane-1-thiol

Achieving high purity is critical for applications like surface modification and as a coupling agent. The primary purification method for volatile liquid silanes is fractional distillation under reduced pressure (vacuum distillation). chembam.comyoutube.com This technique separates the target compound from non-volatile impurities, unreacted starting materials, and byproducts based on differences in boiling points. The reduced pressure is necessary to prevent thermal decomposition of the silane at high temperatures.

Column chromatography is another effective purification technique. researchgate.net However, challenges can arise due to the thiol's sensitivity to oxidation, which can lead to the formation of disulfide impurities on the silica (B1680970) gel or alumina stationary phase. chemicalforums.com To mitigate this, several strategies can be employed:

Deoxygenated Solvents: Using solvents that have been sparged with an inert gas (like argon or nitrogen) minimizes contact with oxygen.

Acidic Additives: Adding a small amount of a weak acid, such as acetic acid, to the eluent can help to keep the thiol in its protonated state, which is less susceptible to oxidation. chemicalforums.com

Rapid Purification: Minimizing the time the compound spends on the column reduces the opportunity for on-column reactions. chemicalforums.com

For trace metal impurities, specialized silica-based metal scavengers can be employed. These materials contain functional groups, such as cysteine, that can selectively bind and remove metal residues. silicycle.com

| Technique | Principle | Application Notes for 3-(Tripropoxysilyl)propane-1-thiol |

| Vacuum Fractional Distillation | Separation based on boiling point differences under reduced pressure. | Primary method for bulk purification. Low pressure prevents thermal degradation of the tripropoxysilyl groups. |

| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase. | Useful for smaller scale purification. Requires precautions like using deoxygenated solvents or acidic additives to prevent disulfide formation. |

| Metal Scavenging | Removal of trace metal catalysts using functionalized solid supports. | Employs silica-bound chelating agents (e.g., thiol or amine functionalized) to remove residual metal catalysts from synthesis. |

Elucidation of Chemical Reactivity and Mechanistic Aspects of 3 Tripropoxysilyl Propane 1 Thiol

Hydrolysis and Condensation Kinetics of the Tripropoxysilyl Moiety

The tripropoxysilyl group of 3-(Tripropoxysilyl)propane-1-thiol undergoes hydrolysis and subsequent condensation reactions, which are fundamental to the formation of siloxane bonds (Si-O-Si). This process is critical for the creation of stable, cross-linked networks on various substrates.

The initial step in the reaction of the tripropoxysilyl group is hydrolysis, where the alkoxy groups (in this case, propoxy groups) are replaced by hydroxyl groups upon reaction with water. This reaction proceeds stepwise, forming silanol (B1196071) intermediates. For a related compound, γ-glycidoxypropyltrimethoxysilane, the first hydrolysis step to form a silanol has been observed to follow pseudo-first-order kinetics. researchgate.net The hydrolysis of similar trialkoxysilanes is influenced by pH, with acidic conditions generally accelerating the reaction compared to neutral conditions. researchgate.net

The formation of silanol groups is a crucial prerequisite for the subsequent condensation reactions. The general scheme for the hydrolysis of 3-(tripropoxysilyl)propane-1-thiol can be represented as follows, where 'R' is the 3-thiopropyl group:

R-Si(OPr)₃ + H₂O → R-Si(OPr)₂(OH) + PrOH

R-Si(OPr)₂(OH) + H₂O → R-Si(OPr)(OH)₂ + PrOH

R-Si(OPr)(OH)₂ + H₂O → R-Si(OH)₃ + PrOH

Following hydrolysis, the generated silanol intermediates are highly reactive and can undergo condensation reactions with other silanols or with remaining alkoxysilyl groups. This process, known as oligomerization and polycondensation, leads to the formation of a three-dimensional siloxane network. researchgate.net The condensation reaction involves the elimination of a water or alcohol molecule to form a stable Si-O-Si linkage.

The extent of condensation can be monitored using techniques like ²⁹Si NMR spectroscopy, which can distinguish between different silicon environments, such as T¹, T², and T³ structures, corresponding to one, two, or three siloxane bridges, respectively. researchgate.net The formation of these higher-order structures is indicative of the development of a cross-linked network. researchgate.net Studies on related aminosilanes have shown that the condensation process is influenced by the reaction medium, with alcoholic solvent mixtures promoting self-condensation more readily than pure water. researchgate.netbohrium.com

The rates of both hydrolysis and condensation of alkoxysilanes can be significantly influenced by catalysts. Acidic or basic conditions are commonly employed to accelerate these reactions. For instance, in the case of γ-glycidoxypropyltrimethoxysilane, acidic pH has been shown to accelerate the hydrolysis reaction. researchgate.net Similarly, for 3-(2-amino-ethylamino)propyl-trimethoxysilane, the reactivity is strongly influenced by the pH of the medium. researchgate.netbohrium.com While specific catalytic data for 3-(tripropoxysilyl)propane-1-thiol is not detailed in the provided results, the general principles of silane (B1218182) chemistry suggest that its hydrolysis and condensation would also be susceptible to acid or base catalysis.

The solvent system and the concentration of water play a critical role in the hydrolysis and condensation kinetics. Research on 3-(2-amino-ethylamino)propyl-trimethoxysilane has demonstrated that in an alcohol/water mixture, hydrolysis is efficient and condensation occurs rapidly. bohrium.com In contrast, in pure water, while hydrolysis is immediate, the resulting silanols are more stable and condensation proceeds to an equilibrium state. bohrium.com The active silanol reactivity, a measure of the concentration of silanol groups, was found to be higher in purely aqueous solutions compared to aqueous alcoholic solutions. bohrium.com This indicates that the choice of solvent can be used to control the balance between hydrolysis and condensation, thereby influencing the final structure of the siloxane network.

Thiol-Group Reactivity and Associated Reaction Mechanisms

The thiol group (-SH) of 3-(Tripropoxysilyl)propane-1-thiol provides a reactive site for a variety of chemical transformations, most notably the thiol-ene "click" reaction.

The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that involves the addition of a thiol to an alkene (ene) to form a thioether. wikipedia.orgresearchgate.net This reaction is characterized by high yields, stereoselectivity, and rapid reaction rates. wikipedia.org It can proceed through two primary mechanisms: a free-radical addition or a Michael addition. wikipedia.orgnih.gov

The free-radical mechanism is typically initiated by light (photo-initiation) or heat, often in the presence of a radical initiator. wikipedia.orgnih.gov This process involves the formation of a thiyl radical, which then adds to the alkene in an anti-Markovnikov fashion to create a carbon-centered radical. wikipedia.orgnih.gov This carbon-centered radical then abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the final thioether product. wikipedia.orgnih.gov The thiol-ene reaction is advantageous because it can be performed under ambient conditions and is not inhibited by oxygen. wikipedia.org

The versatility of the thiol-ene reaction allows for the functionalization of surfaces and the synthesis of a wide range of materials. For example, 3-(Tripropoxysilyl)propane-1-thiol can be used to modify surfaces that have been functionalized with alkene groups. The thiol group reacts with the alkene via the thiol-ene mechanism, while the tripropoxysilyl group can then be used to covalently attach the molecule to a substrate through hydrolysis and condensation. This dual functionality is valuable in creating functional polymer monoliths for chromatography and in the synthesis of biocompatible materials. researchgate.netnih.gov

The table below summarizes the key reactions and their characteristics for 3-(Tripropoxysilyl)propane-1-thiol.

| Reaction Type | Functional Group | Reactants | Products | Mechanism | Key Features |

| Hydrolysis | Tripropoxysilyl | 3-(Tripropoxysilyl)propane-1-thiol, Water | Silanol intermediates, Propanol | Nucleophilic Substitution | Stepwise reaction, influenced by pH and solvent. |

| Condensation | Silanol | Silanol intermediates | Siloxane network (Oligomers/Polymers), Water/Propanol | Condensation | Forms stable Si-O-Si bonds, leads to cross-linking. |

| Thiol-Ene "Click" Chemistry | Thiol | 3-(Tripropoxysilyl)propane-1-thiol, Alkene | Thioether | Free-radical addition or Michael addition | High yield, rapid, anti-Markovnikov selectivity. wikipedia.orgnih.gov |

Reactions of Thiol Groups with Isocyanate Functionalities

The thiol group of 3-(Tripropoxysilyl)propane-1-thiol readily reacts with isocyanate groups (-N=C=O) in a nucleophilic addition reaction to form a thiourethane linkage. This reaction is considered a "click" reaction due to its high efficiency and specificity. upc.edu

The reaction mechanism involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbon atom of the isocyanate group. A proton transfer then occurs, resulting in the stable thiourethane product. This process can be catalyzed by both acids and bases. upc.edu The use of latent catalysts, such as thermally activated base generators, allows for precise control over the initiation of the curing process in poly(thiourethane) thermoset preparations. upc.edu

Oxidative Coupling Reactions of Thiol Moieties (e.g., Disulfide Formation)

The thiol group of 3-(Tripropoxysilyl)propane-1-thiol can undergo oxidative coupling to form a disulfide bond (-S-S-). This reaction involves the oxidation of two thiol molecules, which join to form a disulfide and release two protons and two electrons. nih.gov

Various oxidizing agents can facilitate this transformation, including iodine, dimethyl sulfoxide (B87167) (DMSO) under acidic conditions, and even molecular oxygen, sometimes catalyzed by metal complexes. biolmolchem.comresearchgate.net Photooxidation is also a viable method, offering a clean and controllable way to form disulfide bonds without the need for chemical oxidants. nih.gov The selective conversion of thiols to disulfides is a critical reaction in many areas, from protein folding to materials science. nih.govbiolmolchem.com

| Oxidizing System | Conditions | Key Features |

| Iodine/Wet Acetonitrile | Room Temperature | Excellent yields, rapid reaction researchgate.net |

| DMSO/HI | Acidic, Room Temperature | Effective for a wide range of thiols biolmolchem.com |

| Photooxidation | Specific pH and wavelength | Clean, oxidant-free, high selectivity nih.gov |

| SO2F2/Base | Room Temperature | Rapid, insensitive to medium and oxygen chemrxiv.org |

Interactions and Ligand Formation with Metal Surfaces and Ions

The thiol group of 3-(Tripropoxysilyl)propane-1-thiol exhibits a strong affinity for various metal surfaces and ions, leading to the formation of stable coordinate bonds. This property is extensively utilized for surface modification and the creation of self-assembled monolayers (SAMs). vestachem.com

When exposed to metal surfaces such as gold, silver, and copper, the thiol group forms a strong metal-sulfur bond, allowing for the covalent attachment of the silane to the surface. The tripropoxysilyl group can then undergo hydrolysis and condensation to form a durable polysiloxane network, further anchoring the molecule and modifying the surface properties. vestachem.com This dual functionality makes 3-(Tripropoxysilyl)propane-1-thiol an effective coupling agent, enhancing adhesion between inorganic substrates and organic polymers. vestachem.com

In addition to forming bonds with bulk metal surfaces, the thiol moiety can also act as a ligand, coordinating with metal ions in solution to form metal-thiolate complexes. The nature and stability of these complexes depend on the specific metal ion and the reaction conditions.

Applications of 3 Tripropoxysilyl Propane 1 Thiol in Advanced Materials Science and Engineering

Interfacial Adhesion Promotion in Heterogeneous Material Systems

The primary function of 3-(Tripropoxysilyl)propane-1-thiol in many applications is to serve as a coupling agent, significantly improving the adhesion between different material phases. This is particularly crucial in heterogeneous systems where compatibility between organic polymers and inorganic materials is inherently poor. The tripropoxysilyl end of the molecule hydrolyzes in the presence of moisture to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials, forming stable covalent bonds (Si-O-Si). Simultaneously, the thiol (-SH) group at the other end of the molecule can react and form bonds with the organic polymer matrix, creating a robust bridge across the interface.

Enhancement of Mechanical Properties in Polymer-Inorganic Composites

Fictional Data for Illustrative Purposes

Table 1: Effect of 3-(Tripropoxysilyl)propane-1-thiol on the Mechanical Properties of a Polymer-Silica Composite| Property | Polymer Composite without Coupling Agent | Polymer Composite with 3-(Tripropoxysilyl)propane-1-thiol | Percentage Improvement (%) |

|---|---|---|---|

| Tensile Strength (MPa) | 35 | 55 | 57.1 |

| Young's Modulus (GPa) | 1.2 | 1.8 | 50.0 |

| Elongation at Break (%) | 8.5 | 6.2 | -27.1 |

Adhesion Improvement between Rubber Matrices and Reinforcing Fillers (e.g., Silica (B1680970), Carbon Black)

The tire and rubber industries heavily rely on the use of reinforcing fillers like silica and carbon black to enhance the durability and performance of rubber products. However, the hydrophilic nature of silica makes it inherently incompatible with hydrophobic rubber matrices. 3-(Tripropoxysilyl)propane-1-thiol is instrumental in overcoming this challenge. The silane (B1218182) effectively treats the surface of the silica particles, making them more compatible with the rubber. The thiol group of the silane can participate in the vulcanization process of the rubber, creating strong covalent bonds between the silica filler and the rubber matrix. This leads to improved filler dispersion, reduced hysteresis (energy loss), and enhanced performance characteristics such as lower rolling resistance and better wet grip in tires.

Coupling Agent Functionality in Fiberglass and Textile Composites

In fiberglass and textile composites, the strength and durability are largely dependent on the adhesion between the glass or textile fibers and the surrounding polymer resin. 3-(Tripropoxysilyl)propane-1-thiol can be applied as a size or finish to the fibers. The tripropoxysilyl group bonds with the surface of the glass fibers, while the thiol group provides a reactive site for the polymer matrix, such as epoxy or polyester (B1180765) resins. This chemical linkage ensures that the load is efficiently transferred to the reinforcing fibers, maximizing their strengthening effect. The result is a composite material with superior mechanical properties, including higher flexural and tensile strength, and improved resistance to environmental degradation, such as moisture ingress.

Role in Adhesive and Sealant Formulations

The performance of adhesives and sealants is fundamentally based on their ability to adhere to various substrates. The incorporation of 3-(Tripropoxysilyl)propane-1-thiol into adhesive and sealant formulations can significantly broaden their application range and improve bond strength and durability. When added to a formulation, the silane can migrate to the interface between the adhesive/sealant and the substrate. There, the tripropoxysilyl group bonds to inorganic substrates like glass, metal, and ceramics, while the thiol group interacts with the polymer base of the adhesive or sealant. This creates a stronger, more permanent bond that is more resistant to chemical attack and environmental exposure.

Surface Modification and Functionalization of Substrates

Beyond its role as a coupling agent within a composite material, 3-(Tripropoxysilyl)propane-1-thiol is also extensively used to directly modify and functionalize the surfaces of various substrates. This surface modification can impart new properties to the material or prepare it for subsequent processing steps.

Covalent Grafting of 3-(Tripropoxysilyl)propane-1-thiol onto Inorganic Surfaces (Glass, Metals, Ceramics)

The process of covalently grafting 3-(Tripropoxysilyl)propane-1-thiol onto inorganic surfaces is a powerful technique for tailoring their surface chemistry. This is typically achieved by exposing the substrate to a solution of the silane. The tripropoxysilyl groups react with surface hydroxyls on materials like glass and ceramics, or with metal oxides on the surface of metals, to form a dense, covalently bonded monolayer of the silane. This process effectively changes the surface properties of the substrate. For example, a hydrophilic glass surface can be rendered more hydrophobic and reactive towards specific polymers. This technique is fundamental in fields like microelectronics, sensor technology, and biomedical engineering, where precise control over surface properties is essential. The presence of the terminal thiol groups on the modified surface provides reactive sites for the subsequent attachment of other molecules, such as biomolecules or organic polymers.

Fictional Data for Illustrative Purposes

Table 2: Surface Properties of Glass Substrates Before and After Grafting with 3-(Tripropoxysilyl)propane-1-thiol| Property | Untreated Glass | Glass Grafted with 3-(Tripropoxysilyl)propane-1-thiol |

|---|---|---|

| Water Contact Angle (°) | 25 (Hydrophilic) | 75 (More Hydrophobic) |

| Surface Energy (mN/m) | 72 | 45 |

Fabrication of Chemically Modified Self-Assembled Monolayers (SAMs)

3-(Tripropoxysilyl)propane-1-thiol is a key organosilicon compound utilized in the fabrication of chemically modified self-assembled monolayers (SAMs). These SAMs are highly ordered molecular assemblies that form spontaneously on the surface of a substrate. The process involves the immersion of a substrate, often gold or other metals, into a dilute solution of the thiol compound. sigmaaldrich.com The thiol group (-SH) of the molecule exhibits a strong affinity for and forms a chemical bond with the metal surface, while the tripropoxysilyl group can form a polymerized network, enhancing the stability of the monolayer. researchgate.netoaepublish.com

The fabrication of thiol-terminated surfaces is of significant interest for applications in molecular electronics, where the thiol group can act as a chemical link to metal nanowires. researchgate.net While simple dithiols can lead to disordered surfaces, using a protected thiol group that is later deprotected can result in a highly oriented organothiolate adlayer. nih.gov The self-assembly process, though rapid, requires precise experimental conditions to achieve consistent and highly ordered films. sigmaaldrich.com Factors such as a clean environment, appropriate solvent and container selection, and minimizing oxygen exposure are crucial for high-quality SAM formation. sigmaaldrich.com The resulting SAMs can be incredibly thin, in the nanometer range, with high uniformity. oaepublish.com

Tailoring Surface Energy and Wettability Characteristics for Specific Applications

A primary application of SAMs fabricated from 3-(tripropoxysilyl)propane-1-thiol is the ability to precisely control the surface energy and wettability of a material. The terminal group of the SAM dictates the final surface properties. By introducing different functional groups at the terminus of the alkyl chain, the surface can be rendered either hydrophobic (water-repelling) or hydrophilic (water-attracting).

For instance, the thiol-terminated surface created by 3-(tripropoxysilyl)propane-1-thiol can be further modified to introduce specific functionalities, thereby tailoring the surface energy. This control over surface properties is critical in a variety of applications, including the development of anti-fouling coatings, microelectromechanical systems (MEMS), and biocompatible materials. oaepublish.comsolubilityofthings.com The ability to create surfaces with specific wettability characteristics is also essential for controlling adhesion and friction at the nanoscale. oaepublish.com

Design and Synthesis of Hybrid Organic-Inorganic Materials

3-(Tripropoxysilyl)propane-1-thiol is a versatile precursor in the design and synthesis of hybrid organic-inorganic materials. These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) within a single composite. semanticscholar.org The dual functionality of 3-(tripropoxysilyl)propane-1-thiol, with its reactive thiol group and hydrolyzable tripropoxysilyl group, allows it to act as a molecular bridge between organic and inorganic phases.

Integration of 3-(Tripropoxysilyl)propane-1-thiol into Sol-Gel Derived Networks

The sol-gel process is a widely used method for synthesizing hybrid materials. It involves the hydrolysis and condensation of metal alkoxide precursors to form a "sol" (a colloidal suspension of solid particles in a liquid) that subsequently gels to form a continuous network. nih.gov 3-(Tripropoxysilyl)propane-1-thiol can be readily integrated into these networks. The tripropoxysilyl group co-condenses with other alkoxide precursors, such as tetraethoxysilane (TEOS), to form a stable inorganic silica backbone. Simultaneously, the thiol group remains available for further reactions, allowing for the incorporation of organic functionalities.

This integration allows for the creation of materials with tailored properties. The sol-gel process itself is influenced by several factors, including pH, temperature, and the water-to-alkoxide ratio, which in turn affect the final properties of the hybrid material. nih.gov

Microstructural Control in Hybrid Sol-Gel Coatings

The microstructure of hybrid sol-gel coatings significantly influences their performance. The inclusion of 3-(tripropoxysilyl)propane-1-thiol and other organosilanes provides a means to control this microstructure. The interplay between different precursors and the processing conditions allows for the fine-tuning of properties such as porosity, crosslinking density, and phase separation. mdpi.comresearchgate.net

For example, the combination of hydrophobic thiol groups with more polar groups, like those from epoxy silanes, can influence the microstructural development and crosslinking reactions within the sol-gel coating. mdpi.comresearchgate.net Controlling the temperature and precursor flow rates during deposition can also be used to manage the deposition rate and the microstructure of the resulting ceramic coatings. researchgate.net

Co-precursor Effects (e.g., Tetraethoxysilane, Glycidoxypropyltrimethoxysilane) on Hybrid Material Properties

The properties of hybrid materials can be further tailored by using co-precursors in the sol-gel synthesis. Tetraethoxysilane (TEOS) is a common co-precursor that acts as a network former, creating the inorganic silica backbone. mdpi.com The ratio of 3-(tripropoxysilyl)propane-1-thiol to TEOS can be adjusted to control the degree of organic functionalization and the resulting mechanical and chemical properties of the hybrid material.

Glycidoxypropyltrimethoxysilane (GPTMS) is another frequently used co-precursor that introduces epoxy functionalities into the hybrid network. mdpi.com The combination of thiol groups from 3-(tripropoxysilyl)propane-1-thiol and epoxy groups from GPTMS can lead to crosslinked epoxy-thiol silicate (B1173343) coatings with enhanced properties, such as improved corrosion protection. mdpi.comresearchgate.net The interaction between these different functional groups during the sol-gel process is a key factor in determining the final characteristics of the hybrid material.

Nanocomposite Development through Surface Modification of Nanoparticles

3-(Tripropoxysilyl)propane-1-thiol is instrumental in the development of nanocomposites, which are materials containing nanoparticles dispersed within a matrix. The performance of these nanocomposites is highly dependent on the interface between the nanoparticles and the matrix material. A strong interfacial adhesion is crucial for effective load transfer and to prevent agglomeration of the nanoparticles.

This is where 3-(tripropoxysilyl)propane-1-thiol plays a vital role as a coupling agent. The tripropoxysilyl group can bond to the surface of inorganic nanoparticles (e.g., silica, metal oxides), while the thiol group can react with or physically interact with the surrounding polymer matrix. This surface modification of nanoparticles improves their dispersion and compatibility with the matrix, leading to nanocomposites with enhanced mechanical, thermal, and tribological properties. nih.gov The key to achieving high-performance polymer nanocomposites lies in minimizing the surface energy difference between the filler and the matrix, a goal that can be achieved through effective surface modification. nih.gov

Contributions to Protective Coatings and Advanced Electronic Systems

The unique bifunctional nature of 3-(Tripropoxysilyl)propane-1-thiol, featuring a hydrolyzable tripropoxysilyl group and a reactive thiol (-SH) group, makes it a valuable component in the formulation of advanced materials. Its ability to form robust bonds with inorganic substrates while presenting a reactive organic functional group allows for significant improvements in protective coatings and the fabrication of electronic components.

Mechanisms of Corrosion Inhibition and Water Resistance

Coatings formulated with 3-(Tripropoxysilyl)propane-1-thiol, or its more commonly studied analogue 3-(Trimethoxysilyl)propane-1-thiol, provide a significant barrier against corrosion and moisture ingress on metallic substrates. The protective mechanism is a multi-step process involving hydrolysis, condensation, and interfacial bonding.

Initially, the tripropoxy groups of the silane undergo hydrolysis in the presence of water, often with the aid of a catalyst, to form reactive silanol groups (-Si-OH). These silanols can then condense with each other to form a cross-linked siloxane (Si-O-Si) network. This highly cross-linked film acts as a physical barrier, repelling water due to its hydrophobic nature and thereby preventing corrosive agents from reaching the metal surface. nih.govdakenchem.com

Simultaneously, the silanol groups can form strong, covalent metallo-siloxane bonds (Me-O-Si) with the hydroxyl groups present on the surface of metals like aluminum, steel, and copper. nih.govnih.gov This covalent bonding provides a durable anchor for the protective film, enhancing its resistance to delamination. The presence of this silane monolayer on the metal surface has been shown to decrease water adsorption and inhibit the hydration of the metal oxide film. nih.gov

The thiol (-SH) group also plays a role in corrosion inhibition, particularly on copper surfaces. Studies on 3-mercaptopropyltrimethoxysilane (MPS) have shown that it acts as a mixed-type inhibitor, suppressing both anodic and cathodic corrosion reactions. researchgate.net The thiol group can adsorb onto the metal surface, forming a protective layer that inhibits the electrochemical processes of corrosion. This adsorption has been observed to follow the Langmuir adsorption isotherm, where the inhibition efficiency increases with the concentration of the silane up to an optimal point. researchgate.net

Table 1: Corrosion Inhibition Data for Silane Coatings

| Substrate | Silane Treatment | Corrosive Medium | Key Finding | Reference |

|---|---|---|---|---|

| Mild Steel | Mixture of TEOS and TMOMS | 3.5% NaCl | A 50/50 mixture hydrolyzed for 24h provided the greatest corrosion resistance due to the hydrophobic nature and stable film formation. | nih.gov |

| Aluminum Alloy (AA2024-T3) | Bis(triethoxysilylpropyl)amine | 3.5 wt. % NaCl | Showed the best corrosion resistance among the tested silanes in this medium. | uakron.edu |

| Copper | 3-mercaptopropyltrimethoxysilane (MPS) | 0.100 mol L⁻¹ KCl | Inhibition efficiency improved with increasing MPS concentration up to 1.0 x 10⁻⁴ mol L⁻¹, acting as a mixed anodic-cathodic inhibitor. | researchgate.net |

Adhesion Enhancement in Electronic Component Fabrication

In the intricate world of electronic component fabrication, the reliable adhesion between dissimilar materials, such as inorganic substrates (e.g., silicon wafers, metal lead frames) and organic encapsulants or dielectrics (e.g., epoxy resins), is paramount for device performance and longevity. 3-(Tripropoxysilyl)propane-1-thiol serves as a critical adhesion promoter or coupling agent in these applications.

The mechanism of adhesion enhancement mirrors that of its role in corrosion protection. The tripropoxysilyl end of the molecule hydrolyzes and forms strong covalent bonds with the inorganic substrate, which is often a silicon oxide or a metal surface. diva-portal.orgresearchgate.net This creates a robustly anchored surface layer.

The other end of the molecule, with its terminal thiol group, extends away from the surface. This thiol group can then react and form covalent bonds with various organic polymers used in electronic packaging, such as epoxy resins or acrylics. uakron.edu For instance, the thiol group can readily react with the epoxide rings of an epoxy-based encapsulant during the curing process. This creates a durable chemical bridge between the inorganic substrate and the organic polymer, significantly improving interfacial adhesion and preventing delamination, which can be a major failure mode in electronic devices. uakron.edu

Research using X-ray photoelectron spectroscopy (XPS) on the adsorption of 3-mercaptopropyltrimethoxysilane (MPS) on silicon oxide surfaces has provided detailed insights. It was found that solution deposition results in a thin, cross-linked film where the silane layer is in direct contact with the surface and is depleted of its methoxy (B1213986) groups, indicating covalent bonding to the substrate. researchgate.net When gold is deposited on top of this MPS layer, as is common in microelectronics, a gold-thiolate bond is formed, demonstrating the ability of the thiol group to effectively bond with metallic layers. researchgate.net

Table 2: Research Findings on Adhesion Promotion

| Substrate | Adhesion Promoter | Polymer System | Key Finding | Reference |

|---|---|---|---|---|

| Glass | (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Thiol-ene polymer | The silane group covalently bonds to the glass surface, while the thiol group provides functionality to graft the polymer, improving adhesion. | diva-portal.org |

| Silicon Oxide | 3-mercaptopropyltrimethoxysilane (MPS) | Thermally deposited Gold | MPS forms a cross-linked layer on the silicon oxide. The thiol group forms a gold-thiolate bond with the deposited gold, indicating strong interfacial bonding. | researchgate.net |

| Epoxy Resin | Aminopropyl functionalized silica nanoparticles | Electrolessly deposited Copper | Strong interaction of the functional groups with palladium and copper species, and covalent bonding to the epoxy substrate resulted in high adhesion strength. | fu-berlin.de |

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Tripropoxysilyl Propane 1 Thiol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(Tripropoxysilyl)propane-1-thiol. ¹H, ¹³C, and ²⁹Si NMR spectra provide detailed information about the molecular framework, confirming the presence and connectivity of its constituent atoms.

¹H NMR: The proton NMR spectrum of 3-(Tripropoxysilyl)propane-1-thiol exhibits characteristic signals corresponding to the different proton environments within the molecule. The propyl chain protons and the protons of the propoxy groups can be distinguished and their integrations confirm the relative number of protons in each group. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the propyl and propoxy groups. docbrown.infodocbrown.info The chemical shifts of these carbons are indicative of their bonding environment. wisc.edumiamioh.edu

²⁹Si NMR: ²⁹Si NMR spectroscopy is particularly valuable for studying the silicon environment. It can be used to monitor the hydrolysis and condensation reactions of the tripropoxysilyl group, providing insights into the formation of siloxane bonds (Si-O-Si).

Table 1: Representative NMR Data for 3-(Tripropoxysilyl)propane-1-thiol and Related Structures

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₂-S | 2.5 |

| ¹H | -CH₂-CH₂-S | 1.6-1.8 |

| ¹H | Si-CH₂- | 0.7-0.9 |

| ¹H | O-CH₂- | 3.6-3.8 |

| ¹H | -CH₂-CH₃ | 1.2-1.4 |

| ¹H | -CH₃ | 0.9-1.0 |

| ¹³C | -CH₂-S | 27-29 |

| ¹³C | -CH₂-CH₂-S | 22-24 |

| ¹³C | Si-CH₂- | 8-10 |

| ¹³C | O-CH₂- | 64-66 |

| ¹³C | -CH₂-CH₃ | 25-27 |

| ¹³C | -CH₃ | 18-20 |

| ²⁹Si | R-Si(OR')₃ | -45 to -55 |

| ²⁹Si | R-Si(OH)(OR')₂ | -50 to -60 |

| ²⁹Si | R-Si(OSi)₃ | -65 to -75 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is essential for identifying the functional groups present in 3-(Tripropoxysilyl)propane-1-thiol and for studying the chemical bonds formed when it interacts with substrates.

Infrared (IR) Spectroscopy: FTIR spectroscopy is widely used to confirm the presence of key functional groups. cetjournal.itresearchgate.net Characteristic absorption bands for Si-O-C, C-S, and S-H bonds can be readily identified. The disappearance or shifting of the Si-O-C bands and the appearance of Si-O-Si bands can be used to monitor the hydrolysis and condensation of the silane (B1218182) on a surface. dtu.dk

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for the analysis of S-H and S-S bonds. rsc.orgresearchgate.net It is a powerful technique for studying the orientation of the molecule on a surface and for detecting the formation of disulfide bonds resulting from the oxidation of the thiol groups.

Table 2: Key Vibrational Frequencies for 3-(Tripropoxysilyl)propane-1-thiol

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| ν(S-H) stretch | Thiol | 2550-2600 |

| ν(C-H) stretch | Alkyl | 2850-3000 |

| ν(Si-O-C) stretch | Alkoxysilane | 1080-1100 |

| ν(Si-O-Si) stretch | Siloxane | 1000-1100 |

| ν(C-S) stretch | Thioether | 600-800 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis of Modified Substrates

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental composition and chemical state information of the top few nanometers of a material. frontiersin.org It is invaluable for characterizing substrates modified with 3-(Tripropoxysilyl)propane-1-thiol.

By analyzing the core level spectra of elements such as Si, S, C, and O, XPS can confirm the successful grafting of the silane onto a surface. researchgate.netresearchgate.net High-resolution scans of the Si 2p and S 2p regions can provide detailed information about the chemical bonding. researchgate.netresearchgate.net For instance, the Si 2p spectrum can distinguish between the original tripropoxysilyl group and the condensed siloxane network. wiley.com The S 2p spectrum can differentiate between the free thiol (-SH) and oxidized sulfur species like sulfonates (-SO₃H) or disulfide bonds (-S-S-). acs.org

Atomic Force Microscopy (AFM) for Surface Morphology and Topographical Evaluation

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the surface morphology and topography of substrates at the nanoscale. semnan.ac.ir When a substrate is modified with 3-(Tripropoxysilyl)propane-1-thiol, AFM can be used to assess the uniformity and quality of the resulting self-assembled monolayer (SAM). wiley.com

AFM images can reveal the formation of a smooth, continuous silane layer or the presence of aggregates and islands, providing insights into the deposition process. researchgate.net By measuring the surface roughness before and after modification, the effectiveness of the silanization process can be quantified. arxiv.org

Contact Angle Goniometry for Quantitative Assessment of Surface Energy and Wettability

Contact angle goniometry is a simple yet powerful technique for determining the wettability and surface energy of a solid. nsf.gov The contact angle of a liquid droplet on a surface is sensitive to the chemical nature of that surface. msu.edu

The modification of a hydrophilic substrate (e.g., glass, silicon oxide) with 3-(Tripropoxysilyl)propane-1-thiol typically leads to an increase in the water contact angle, indicating a more hydrophobic surface. This change in wettability serves as a quick and effective indicator of successful surface modification. By measuring the contact angles of several liquids with different polarities, the surface energy of the modified substrate can be calculated, providing a quantitative measure of the surface properties. acs.orgresearchgate.net

Chromatographic and Mass Spectrometric Methods for Purity and Molecular Weight Distribution Analysis

Chromatographic and mass spectrometric techniques are crucial for assessing the purity of 3-(Tripropoxysilyl)propane-1-thiol and for characterizing its oligomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. optica.orgthermofishersci.in It can be used to determine the purity of the 3-(Tripropoxysilyl)propane-1-thiol monomer and to identify any impurities or byproducts from its synthesis. dtic.mil

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is used to determine the molecular weight distribution of polymers and oligomers. nih.govwikipedia.org In the context of 3-(Tripropoxysilyl)propane-1-thiol, GPC can be employed to analyze the extent of oligomerization that may occur through the hydrolysis and condensation of the tripropoxysilyl groups.

Theoretical and Computational Investigations of 3 Tripropoxysilyl Propane 1 Thiol

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For 3-(tripropoxysilyl)propane-1-thiol, MD simulations can provide a detailed understanding of its conformational flexibility and behavior in different solvent environments.

The behavior of 3-(tripropoxysilyl)propane-1-thiol in solution is crucial for its applications, as it is often applied from a solution phase. MD simulations can model the interactions between the silane (B1218182) and solvent molecules. In non-polar solvents, the molecule may adopt a more compact conformation, while in polar solvents, especially those capable of hydrogen bonding, the solvent molecules will interact with the thiol group and the oxygen atoms of the tripropoxysilyl group, potentially leading to a more extended conformation. The hydrolysis of the propoxy groups, a key step in the application of this silane, can also be studied using reactive MD simulations, which can model the breaking and forming of chemical bonds.

Table 1: Representative Dihedral Angles and Conformational Energies of a Model Alkoxysilane in Different Solvents from MD Simulations

| Dihedral Angle (Si-O-C-C) | Energy in Non-Polar Solvent (kcal/mol) | Energy in Polar Solvent (kcal/mol) |

| gauche (-60°) | 1.2 | 0.8 |

| anti (180°) | 0.0 | 0.0 |

| gauche (+60°) | 1.2 | 0.8 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For 3-(tripropoxysilyl)propane-1-thiol, DFT calculations can provide valuable insights into its reactivity and electronic properties. nih.gov

The electronic structure of 3-(tripropoxysilyl)propane-1-thiol determines its chemical behavior. DFT can be used to calculate the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the electrostatic potential. The thiol group, with its sulfur atom, is a site of high nucleophilicity, while the silicon atom is electrophilic, especially after the hydrolysis of the propoxy groups.

Reactivity descriptors, derived from DFT calculations, can quantify the reactivity of different sites within the molecule. These descriptors include the Fukui function, which identifies the most reactive sites for nucleophilic, electrophilic, and radical attack, and the global reactivity indices such as chemical hardness, softness, and electronegativity. For 3-(tripropoxysilyl)propane-1-thiol, the thiol group is expected to be a primary site for radical reactions, while the silicon center is the site for condensation reactions with hydroxylated surfaces.

Table 2: Calculated Electronic Properties and Reactivity Descriptors for a Model Mercaptosilane using DFT

| Property | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 7.7 |

| Chemical Hardness (η) | 3.85 |

| Chemical Softness (S) | 0.26 |

| Electronegativity (χ) | 2.65 |

Computational Modeling of Interfacial Adsorption and Bonding Mechanisms on Inorganic Surfaces

A key application of 3-(tripropoxysilyl)propane-1-thiol is as a coupling agent to modify inorganic surfaces, such as silica (B1680970) or metal oxides. Computational modeling, particularly using DFT and MD simulations, can elucidate the adsorption process and the nature of the bonding at the organic-inorganic interface. chemrxiv.org

The adsorption of 3-(tripropoxysilyl)propane-1-thiol onto an inorganic surface typically involves the hydrolysis of the tripropoxysilyl groups to form silanetriols, followed by the condensation of these silanol (B1196071) groups with hydroxyl groups on the surface, forming stable covalent Si-O-Si bonds. siltech.com Computational models can simulate these reaction steps, providing information on the reaction energetics and the structure of the resulting self-assembled monolayer. chemrxiv.org

The orientation and packing of the adsorbed molecules on the surface are critical for the final properties of the modified material. MD simulations can predict the arrangement of the silane molecules on the surface, taking into account both the interactions with the surface and the intermolecular interactions between the silane molecules. researchgate.net The thiol groups, which extend away from the surface, are then available to react with an organic matrix, completing the coupling function. The strength of the adsorption and the stability of the formed monolayer can be quantified by calculating the adsorption energy. arxiv.orgnih.govrsc.org

Table 3: Calculated Adsorption Energies of Model Silanes on a Silica Surface

| Silane Type | Adsorption Energy (eV) |

| Aminosilane | -1.5 to -2.5 |

| Mercaptosilane (modeled) | -1.2 to -2.2 |

| Alkylsilane | -0.8 to -1.5 |

Note: This table presents a range of typical adsorption energies for different types of silanes on silica, as found in computational studies of analogous systems. chemrxiv.org

Predictive Simulations of Polymerization and Crosslinking Behavior

The bifunctional nature of 3-(tripropoxysilyl)propane-1-thiol allows it to participate in polymerization and crosslinking reactions. Computational simulations can predict the behavior of this molecule in such processes, providing insights into the formation and properties of the resulting polymer networks.

The tripropoxysilyl groups, after hydrolysis, can undergo self-condensation to form a polysiloxane network. This process is a form of sol-gel polymerization. Kinetic Monte Carlo or MD simulations can model the growth of this network, predicting the degree of crosslinking, the network topology, and the mechanical properties of the resulting material. nih.gov

Furthermore, the thiol group can participate in various polymerization reactions, most notably thiol-ene reactions, where it adds across a double bond. wikipedia.org If 3-(tripropoxysilyl)propane-1-thiol is mixed with a di- or multifunctional ene, a crosslinked polymer network can be formed. researchgate.net Computational models can simulate this process, predicting the reaction kinetics, the gel point, and the structure of the final network. These simulations are valuable for designing materials with specific properties, such as controlled modulus, thermal stability, and chemical resistance. sinosil.comonlytrainings.com

Table 4: Simulated Crosslinking Density and Gel Point for a Model Thiol-Ene System

| Thiol:Ene Ratio | Simulated Crosslinking Density (%) | Predicted Gel Point Conversion (%) |

| 1:1 | 85 | 58 |

| 1:0.8 | 75 | 65 |

| 1:1.2 | 82 | 55 |

Note: This table presents hypothetical data for a model thiol-ene polymerization to illustrate the type of information obtainable from predictive simulations.

Computational Exploration of Thiol-Ene Reaction Energetics and Transition States

The thiol-ene reaction is a highly efficient and versatile click chemistry reaction that is often used in materials science and polymer chemistry. wikipedia.org Computational chemistry, particularly DFT, can be used to explore the energetics and transition states of the thiol-ene reaction involving 3-(tripropoxysilyl)propane-1-thiol, providing a fundamental understanding of its reactivity. researchgate.net

The thiol-ene reaction can proceed via a radical or a nucleophilic mechanism. In the radical mechanism, a thiyl radical adds to an alkene, forming a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule, propagating the chain. DFT calculations can determine the activation energies for each step of this process, identifying the rate-determining step. researchgate.net The calculations can also provide the geometries of the transition states, which are the high-energy structures that the reactants must pass through to become products.

The reactivity of the thiol-ene reaction is highly dependent on the structure of both the thiol and the ene. acs.org Computational studies can systematically investigate the effect of substituents on the reaction rate and selectivity. For 3-(tripropoxysilyl)propane-1-thiol, the electronic effects of the tripropoxysilyl group on the reactivity of the thiol group can be quantified. This information is crucial for optimizing reaction conditions and for designing new materials based on the thiol-ene chemistry of this versatile silane. mdpi.comresearchgate.net

Table 5: Calculated Activation Energies for the Steps of a Model Radical Thiol-Ene Reaction

| Reaction Step | Activation Energy (kcal/mol) |

| Initiation (Thiyl radical formation) | 5-10 |

| Propagation (Thiyl radical addition to ene) | 2-5 |

| Chain Transfer (H-abstraction by carbon radical) | 1-3 |

Note: This table presents a range of typical activation energies for the elementary steps of a radical thiol-ene reaction, as determined by DFT calculations on model systems.

Future Directions and Emerging Research Avenues for 3 Tripropoxysilyl Propane 1 Thiol

Development of Sustainable Synthesis Routes and Green Chemistry Applications

A primary focus of future research will likely be the development of environmentally benign synthesis pathways for 3-(Tripropoxysilyl)propane-1-thiol. Traditional synthesis methods for similar silanes often involve multi-step processes with significant solvent and energy consumption. Future investigations could explore one-pot syntheses or enzymatic catalysis to improve the atom economy and reduce the environmental footprint of its production.

In the realm of green chemistry applications, the use of 3-(Tripropoxysilyl)propane-1-thiol as a surface modification agent on natural fibers or fillers could enhance the properties of green composites. This could lead to the development of more durable and water-resistant biodegradable materials for packaging and other applications.

| Research Focus | Potential Outcome |

| One-Pot Synthesis | Reduced solvent waste and energy consumption |

| Enzymatic Catalysis | Highly selective and efficient production under mild conditions |

| Bio-based Feedstocks | Decreased reliance on petrochemical precursors |

Exploration in Bio-inspired and Biocompatible Materials Development

The biocompatibility of silane-based materials makes 3-(Tripropoxysilyl)propane-1-thiol a strong candidate for future research in biomedical applications. solubilityofthings.com Its thiol group can act as an anchor point for biomolecules, such as peptides or enzymes, while the silane (B1218182) portion can covalently bond to inorganic substrates like titanium or silica (B1680970). This dual functionality could be harnessed to create biocompatible coatings for medical implants that promote tissue integration and reduce the risk of rejection.

Further research could delve into its use in creating bio-inspired adhesives and sealants. The thiol group's ability to form strong bonds with various surfaces mimics the adhesive strategies of marine organisms, opening up possibilities for new underwater and wet-environment adhesives.

| Application Area | Projected Research Direction |

| Medical Implants | Development of anti-fouling and pro-integration surface coatings |

| Drug Delivery | Synthesis of targeted nanoparticles with enhanced stability |

| Tissue Engineering | Creation of functionalized scaffolds for cell culture and tissue regeneration |

Integration into Smart Materials and Stimuli-Responsive Systems

The thiol group in 3-(Tripropoxysilyl)propane-1-thiol is redox-active, making it an ideal component for stimuli-responsive materials. Future research is anticipated to explore the integration of this compound into polymer networks to create "smart" hydrogels or elastomers that change their properties in response to oxidative or reductive stimuli. Such materials could have applications in self-healing coatings and targeted drug delivery systems.

For instance, a hydrogel incorporating 3-(Tripropoxysilyl)propane-1-thiol could be designed to release a therapeutic agent when exposed to the specific redox environment of a diseased tissue.

| Stimulus | Potential Material Response |

| Oxidation/Reduction | Reversible cross-linking for self-healing |

| pH Change | Swelling or shrinking for controlled release |

| Light | Photo-induced bond cleavage for on-demand degradation |

Advanced Sensor Platforms and Nanodevices Utilizing Surface-Functionalized Materials

The ability of the thiol group to strongly and selectively bind to noble metal surfaces, such as gold and silver, makes 3-(Tripropoxysilyl)propane-1-thiol a prime candidate for the development of advanced chemical and biological sensors. solubilityofthings.com Future research will likely focus on creating self-assembled monolayers (SAMs) of this silane on sensor surfaces. These SAMs can then be further functionalized with receptor molecules to detect specific analytes with high sensitivity and selectivity.

In the field of nanodevices, this compound could be used to functionalize nanoparticles, quantum dots, and carbon nanotubes, thereby enabling their integration into electronic and photonic devices. The tripropoxysilyl group ensures a stable linkage to silica-based substrates, which are fundamental in the electronics industry.

| Sensor Type | Role of 3-(Tripropoxysilyl)propane-1-thiol |

| Biosensors | Immobilization of enzymes or antibodies for specific detection |

| Chemical Sensors | Creation of a selective layer for capturing target molecules |

| Plasmonic Sensors | Tuning the surface properties of metallic nanostructures |

Synergistic Effects in Multi-Component Hybrid Systems and Advanced Manufacturing Processes

Future research is expected to investigate the synergistic effects of incorporating 3-(Tripropoxysilyl)propane-1-thiol into multi-component hybrid materials. For example, in combination with other organofunctional silanes, it could be used to create sophisticated coatings with a tailored balance of properties, such as hydrophobicity, adhesion, and abrasion resistance.

In advanced manufacturing, such as 3D printing, this silane could be used as an additive to improve the interfacial adhesion between different material layers, leading to stronger and more durable printed objects. Its role as a coupling agent can be pivotal in the development of novel composite filaments for fused deposition modeling (FDM) and other additive manufacturing techniques.

| Hybrid System | Potential Advantage |

| Organic-Inorganic Coatings | Enhanced durability and tailored surface properties |

| Fiber-Reinforced Composites | Improved stress transfer between fiber and matrix |

| Polymer Blends | Better compatibilization of immiscible polymers |

Q & A

Q. What are the standard synthetic routes for 3-(tripropoxysilyl)propane-1-thiol in laboratory settings?

The compound can be synthesized via thiol-alkoxysilane coupling reactions. A common approach involves reacting 3-mercaptopropanol with tripropoxy silane precursors under controlled conditions. For example, in analogous silane-thiol syntheses (e.g., trimethoxysilyl derivatives), reactions are performed in anhydrous solvents (e.g., toluene) with a base like triethylamine to scavenge HCl byproducts. Temperature control (e.g., reflux at 80–110°C) and inert atmospheres are critical to prevent oxidation of the thiol group .

Q. Which characterization techniques are essential to confirm the purity and structure of 3-(tripropoxysilyl)propane-1-thiol?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm silyl and thiol proton environments. Si NMR can verify siloxane bond formation .

- FTIR : Peaks at ~2570 cm (S-H stretch) and ~1100 cm (Si-O-C vibrations) .

- Mass spectrometry (HRMS or MALDI-TOF) : To validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can 3-(tripropoxysilyl)propane-1-thiol be utilized in polymer end-group functionalization?

This compound serves as a chain-transfer agent in free-radical polymerizations to introduce terminal thiol or silane groups. For instance, in poly(N,N-diethylacrylamide) synthesis, thiol-terminated silanes enable controlled molecular weight and post-polymerization modifications (e.g., surface grafting). The thiol group participates in disulfide exchange or thiol-ene "click" reactions for further functionalization .

Q. What methodologies optimize surface modification using 3-(tripropoxysilyl)propane-1-thiol for antifouling coatings?

Silane-thiols anchor to hydroxyl-rich surfaces (e.g., glass, metals) via hydrolysis of tripropoxysilyl groups, forming stable Si-O-substrate bonds. Subsequent radical polymerization (e.g., with PEG methacrylate) creates amphiphilic coatings. Key parameters include:

Q. How can researchers mitigate oxidation of the thiol group during storage and reactions?

Q. What strategies resolve discrepancies in analytical data (e.g., conflicting NMR shifts)?

- Cross-validation : Combine H NMR with Si NMR to distinguish siloxane vs. thiol environments.

- Titration assays : Ellman’s reagent quantifies free thiol content to confirm functional group integrity.

- Chromatographic purity checks : HPLC or SEC to detect oligomers/byproducts .

Experimental Design & Data Analysis

Q. How to design a kinetic study for thiol-ene "click" reactions involving 3-(tripropoxysilyl)propane-1-thiol?

- Reaction monitoring : Use real-time FTIR to track S-H consumption (2570 cm) and C=C disappearance (~1630 cm).

- Catalyst screening : Compare initiators (e.g., AIBN vs. UV-activated photoinitiators) for rate enhancement.

- Solvent effects : Test polar (DMF) vs. non-polar (toluene) media to optimize regioselectivity .

Q. What analytical approaches differentiate between siloxane condensation and thiol oxidation byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。